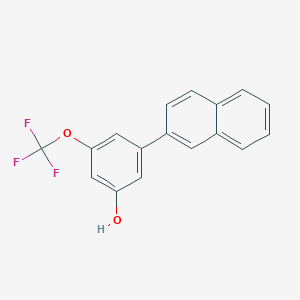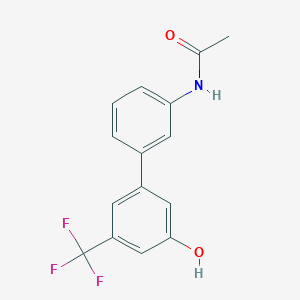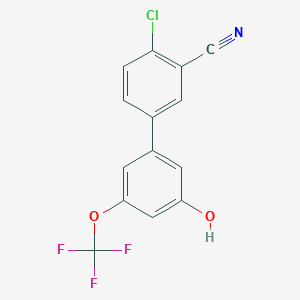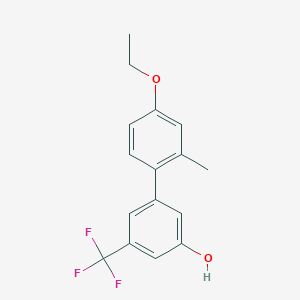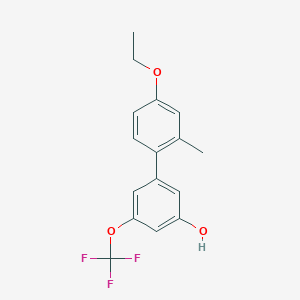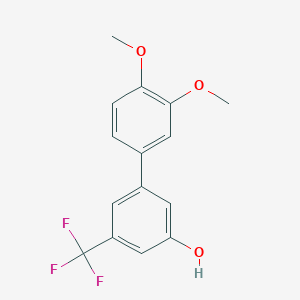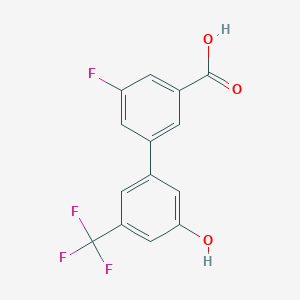
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DMPT-95) is a highly polar compound with a wide range of scientific applications. It is a phenolic compound with a molecular weight of 374.33 g/mol and a melting point of 130-133°C. 5-DMPT-95 is a colorless to yellowish-brown crystalline solid with an aromatic odor. This compound is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It has been suggested that the compound acts as an electron acceptor, which can be used to initiate a variety of organic reactions. It is also believed to act as an inhibitor of some enzymes, which can be used to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been suggested that the compound may have some potential anti-inflammatory, antioxidant, and antifungal properties. It has also been suggested that the compound may have some potential in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is a highly polar compound, which makes it an ideal reagent for a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. These include further research into its potential anti-inflammatory, antioxidant, and antifungal properties. Further research could also be conducted into its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted into its potential use in the synthesis of peptides and other compounds. Finally, further research could be conducted into its potential use in the treatment of certain types of cancer.
Métodos De Síntesis
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a number of methods. The most common method is a multi-step reaction involving the reaction of 3,4-dimethoxyphenol with trifluoromethoxyphenol in a solvent such as acetic acid. This reaction is followed by the addition of a base such as pyridine, and then the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is also used in the synthesis of peptides, and it is a useful reagent for the preparation of chiral compounds.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(19)8-12(6-10)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFDGNLTZVQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686669 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-07-8 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


